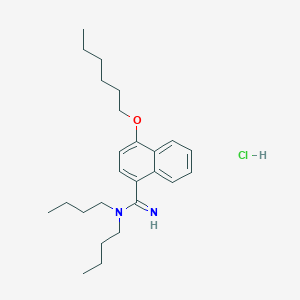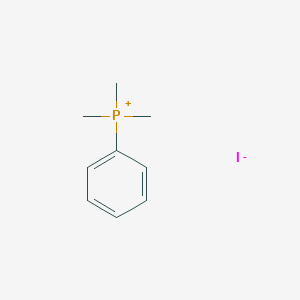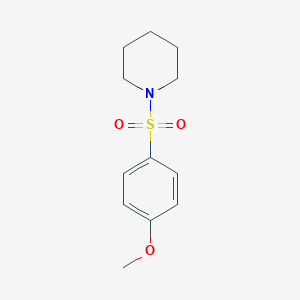
2-Anilino-3-cloro-1,4-naftoquinona
Descripción general
Descripción
2-Anilino-3-chloro-1,4-naphthoquinone is a synthetic organic compound belonging to the naphthoquinone familyThe presence of an anilino group at the 2-position and a chloro group at the 3-position of the naphthoquinone core imparts unique chemical and biological properties to this compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a precursor for synthesizing other naphthoquinone derivatives with diverse chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 2-Anilino-3-chloro-1,4-naphthoquinone is the fungus Candida albicans . This fungus exists in the normal human flora but can cause mild to fatal infections under certain conditions .
Mode of Action
The compound’s mode of action is associated with its redox properties and its capacity to accept one or two electrons to form the corresponding radical anion and hydroquinone radical dianion . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Biochemical Pathways
The compound affects the conversion of Candida albicans from cellular yeast to filamentous form . Inhibition of this process by 2-Anilino-3-chloro-1,4-naphthoquinone was investigated to find some correlation between structure, redox properties, and biological activity .
Result of Action
The result of the compound’s action is the inhibition of the conversion of Candida albicans from cellular yeast to filamentous form . This inhibition can prevent the fungus from causing infections, making the compound potentially useful in antifungal treatments .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Anilino-3-chloro-1,4-naphthoquinone are closely related to its redox properties . These intermediate species interact with crucial cellular molecules such as oxygen, DNA, and proteins, modifying their biological properties .
Cellular Effects
2-Anilino-3-chloro-1,4-naphthoquinone has been shown to exhibit antifungal activity, particularly against Candida albicans . This fungus is known to exist in the normal human flora, but under certain conditions, it can cause mild to fatal infections . The pathogenicity of Candida albicans has been associated with the conversion of the fungus from cellular yeast to filamentous form . 2-Anilino-3-chloro-1,4-naphthoquinone inhibits this process .
Molecular Mechanism
The molecular mechanism of action of 2-Anilino-3-chloro-1,4-naphthoquinone could be due to its properties as oxidizing or dehydrogenation agents . It has been indicated that the presence of a nitrogen atom allows modulation of the substituent effects on the electronic properties of the quinone system .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits stability and maintains its antifungal activity over time .
Metabolic Pathways
It is known that the compound interacts with crucial cellular molecules such as oxygen, DNA, and proteins .
Subcellular Localization
It is known that the compound interacts with crucial cellular molecules such as oxygen, DNA, and proteins .
Métodos De Preparación
The synthesis of 2-Anilino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline under specific conditions. One common method includes refluxing the reactants in a suitable solvent such as ethanol or acetic acid. The reaction can be catalyzed by Lewis acids like BiCl3 to enhance the yield and selectivity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and sustainability.
Análisis De Reacciones Químicas
2-Anilino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and exhibit different biological activities.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its redox properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Anilino-3-chloro-1,4-naphthoquinone can be compared with other naphthoquinone derivatives such as:
2-Anilino-1,4-naphthoquinone: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
2,3-Dichloro-1,4-naphthoquinone: Contains two chloro groups, which can lead to different substitution patterns and biological effects.
2-Phenoxy-1,4-naphthoquinone: The phenoxy group imparts different electronic properties, affecting its redox behavior and biological activity.
The presence of the chloro group in 2-Anilino-3-chloro-1,4-naphthoquinone makes it unique, as it can undergo specific substitution reactions that are not possible with other derivatives. This uniqueness contributes to its diverse applications and potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-anilino-3-chloronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWCIDRTACZSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148793 | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1090-16-0 | |
| Record name | 2-Anilino-3-chloro-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1090-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Naphthoquinone, 2-anilino-3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-anilino-3-chloro-1,4-naphthoquinone?
A1: While a specific molecular formula and weight are not provided in the abstracts, we can deduce them based on the compound's name and structure:
Q2: Are there noticeable differences in the spectroscopic properties of various 2-anilino-1,4-naphthoquinone derivatives?
A2: Yes, research indicates that 2-anilino-1,4-naphthoquinone derivatives, including those with chlorine substitutions, can be classified into two groups based on their vibrational spectra in the 3150-3350 cm-1 region. [] This classification highlights the impact of substituents on the phenyl ring on the N-H stretching vibration and, consequently, the intermolecular interactions within the crystal lattice.
Q3: Has the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone been explored?
A3: While the provided abstracts don't specifically detail the synthesis of 2-anilino-3-chloro-1,4-naphthoquinone, they do describe the synthesis of related N,S-disubstituted naphthoquinones. [] The synthesis involves reacting 2,3-dichloro-1,4-naphthoquinone with S- and N-nucleophiles. This information suggests a possible synthetic route for 2-anilino-3-chloro-1,4-naphthoquinone, starting with 2,3-dichloro-1,4-naphthoquinone and reacting it with aniline under appropriate conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















